N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C26H36N4O2 and its molecular weight is 436.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrahydroquinoline moiety : Implicated in various biological activities.
- Piperazine ring : Often associated with neuroactive properties.
- Tolyl ether : May contribute to lipophilicity and membrane permeability.
The molecular formula is C20H30N2O2, indicating a relatively complex structure that may influence its pharmacokinetic properties.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit key kinases involved in cell proliferation and survival pathways. For instance, it has been compared to known inhibitors like ribociclib and larotrectinib, showing promising IC50 values in the low micromolar range against CDK2 and TRKA kinases .
- Antiproliferative Effects : In vitro studies have demonstrated significant growth inhibition across various cancer cell lines. For example, derivatives of tetrahydroquinoline have shown growth inhibition rates exceeding 70% against lung carcinoma and renal cancer cell lines .
- Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells, suggesting a potential role in cancer therapy. Studies have indicated that treatment with related compounds leads to increased cell cycle arrest in the G0–G1 phase and reduced progression through the S phase .
Efficacy in Biological Assays
The biological activity of this compound has been assessed through various assays:
Assay Type | Target | Result (IC50) | Reference Compound |
---|---|---|---|
Kinase Inhibition | CDK2 | 0.09 µM | Ribociclib |
Kinase Inhibition | TRKA | 0.45 µM | Larotrectinib |
Antiproliferative Activity | Lung Carcinoma (HOP-92) | GI % = 71.8 | - |
Antiproliferative Activity | Renal Carcinoma (RFX 393) | GI % = 84.17 | - |
Study 1: Antitumor Activity
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds exhibiting structural similarity to this compound showed significant cytotoxicity against breast cancer cell lines MCF-7 and SKBR3 . The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of related compounds. It was found that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting a possible application in neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-20-6-4-8-23(16-20)32-19-26(31)27-18-25(30-14-12-28(2)13-15-30)22-9-10-24-21(17-22)7-5-11-29(24)3/h4,6,8-10,16-17,25H,5,7,11-15,18-19H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQQOXIKICUXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.